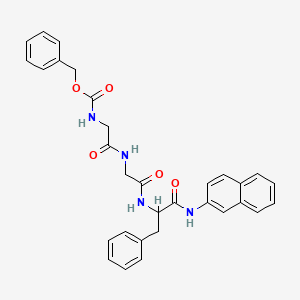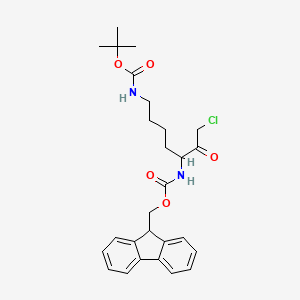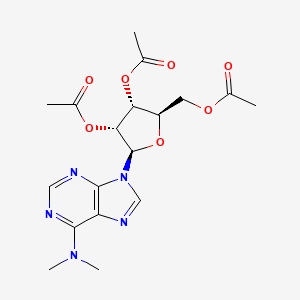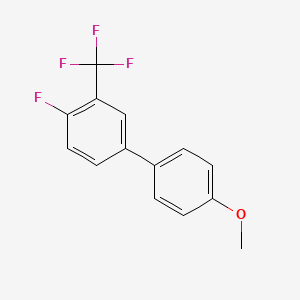
4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The presence of the fluorine and methoxy groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.
Scientific Research Applications
4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)-1,1-biphenyl
- 4-Trifluoromethylsulfanyl-biphenyl
Comparison: Compared to similar compounds, 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl is unique due to the presence of both a methoxy group and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4O/c1-19-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16,17)18/h2-8H,1H3 |
InChI Key |
CGOAFJRHPDIWMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


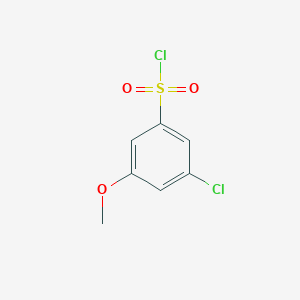
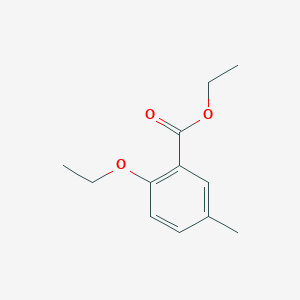

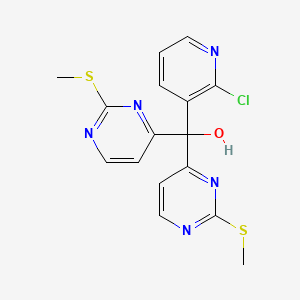

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
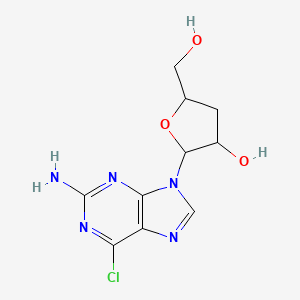

![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
